molecular formula C19H21N B14240629 (3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine CAS No. 206768-91-4

(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine

Cat. No.: B14240629
CAS No.: 206768-91-4
M. Wt: 263.4 g/mol
InChI Key: BAWMASLVKJPEBZ-LJQANCHMSA-N
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Description

(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine is an organic compound with a complex structure that includes a benzyl group, a phenyl group, and a hexa-1,5-diene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral auxiliary to introduce the (3R) configuration. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation can be used with aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce fully saturated amines.

Scientific Research Applications

(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine: The enantiomer of the compound with opposite stereochemistry.

    N-Benzyl-1-phenylhexa-1,5-dien-3-amine: Without the chiral center.

    N-Benzyl-1-phenylhexane: A fully saturated analog.

Uniqueness

(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine is unique due to its specific (3R) configuration, which can impart different biological activities and reactivity compared to its enantiomer or other analogs. This stereochemistry can be crucial in applications where chirality plays a significant role, such as in pharmaceuticals.

Properties

CAS No.

206768-91-4

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

(3R)-N-benzyl-1-phenylhexa-1,5-dien-3-amine

InChI

InChI=1S/C19H21N/c1-2-9-19(15-14-17-10-5-3-6-11-17)20-16-18-12-7-4-8-13-18/h2-8,10-15,19-20H,1,9,16H2/t19-/m1/s1

InChI Key

BAWMASLVKJPEBZ-LJQANCHMSA-N

Isomeric SMILES

C=CC[C@H](C=CC1=CC=CC=C1)NCC2=CC=CC=C2

Canonical SMILES

C=CCC(C=CC1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

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